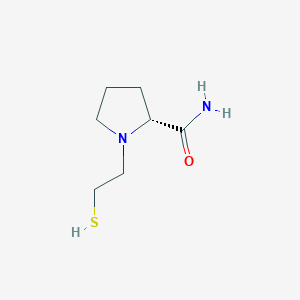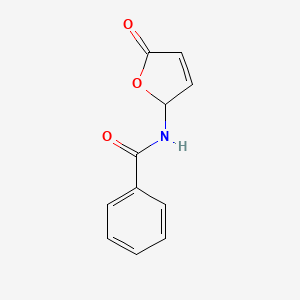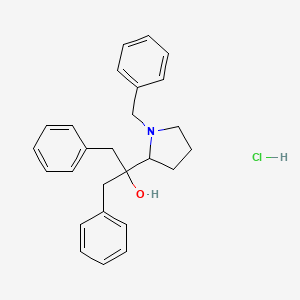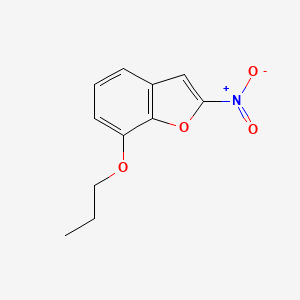
2-Nitro-7-propoxy-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-7-propoxybenzofuran is a chemical compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Benzofuran derivatives have been extensively studied due to their unique structural features and wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-7-propoxybenzofuran can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of 2-nitro-7-propoxybenzofuran typically involves large-scale nitration reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-7-propoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitrobenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino-substituted benzofuran derivatives.
Substitution: Formation of benzofuran derivatives with various functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
2-Nitro-7-propoxybenzofuran has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-nitro-7-propoxybenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the reduction of the nitro group to an amino group can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
2-Nitro-7-propoxybenzofuran can be compared with other similar compounds, such as:
2-Nitrobenzofuran: Shares the nitro group but lacks the propoxy substituent, resulting in different biological activities and chemical properties.
7-Propoxybenzofuran: Lacks the nitro group, leading to different reactivity and applications.
2-Amino-7-propoxybenzofuran: Formed by the reduction of 2-nitro-7-propoxybenzofuran, with distinct biological activities.
The uniqueness of 2-nitro-7-propoxybenzofuran lies in its combination of the nitro and propoxy groups, which confer specific chemical reactivity and biological activities that are not observed in other similar compounds .
Propiedades
Número CAS |
56897-24-6 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-nitro-7-propoxy-1-benzofuran |
InChI |
InChI=1S/C11H11NO4/c1-2-6-15-9-5-3-4-8-7-10(12(13)14)16-11(8)9/h3-5,7H,2,6H2,1H3 |
Clave InChI |
SIJHFWDVSRULQO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
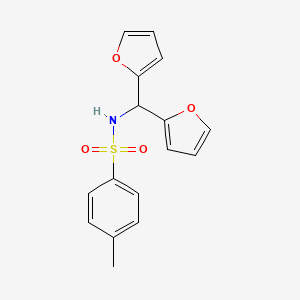
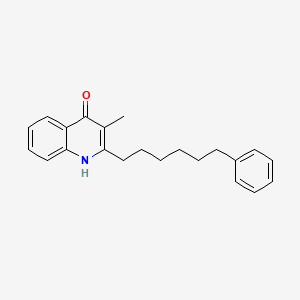
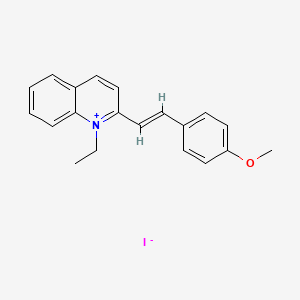

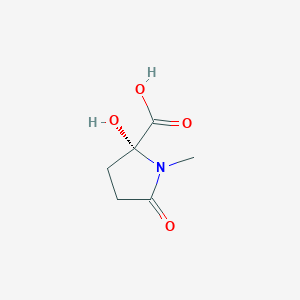
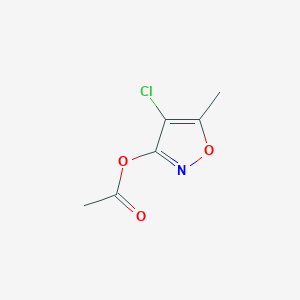
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

